BenchChemオンラインストアへようこそ!

N-(2-Methylquinolin-6-yl)methanesulfonamide

Medicinal Chemistry SAR Kinase Inhibition

N-(2-Methylquinolin-6-yl)methanesulfonamide (CAS 118679-14-4) is a quinoline-based aryl sulfonamide with molecular formula C₁₁H₁₂N₂O₂S and molecular weight 236.29 g/mol. It is formally derived from 6-amino-2-methylquinoline by sulfonylation with methanesulfonyl chloride.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 118679-14-4
Cat. No. B2897275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methylquinolin-6-yl)methanesulfonamide
CAS118679-14-4
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3
InChIKeyVKCLRNSQZIAQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylquinolin-6-yl)methanesulfonamide (CAS 118679-14-4): Core Identity and Compound-Class Context


N-(2-Methylquinolin-6-yl)methanesulfonamide (CAS 118679-14-4) is a quinoline-based aryl sulfonamide with molecular formula C₁₁H₁₂N₂O₂S and molecular weight 236.29 g/mol [1]. It is formally derived from 6-amino-2-methylquinoline by sulfonylation with methanesulfonyl chloride [2]. The compound belongs to the broader class of quinoline-6-sulfonamides, which have been explored as scaffolds in NK-3 receptor antagonism [3], antibacterial programs [4], and multi-target neurotherapeutic discovery [5]. However, the specific 2-methyl-6-methanesulfonamido substitution pattern creates a distinct electronic and steric environment on the quinoline core, which is not interchangeable with other regioisomers or N-substitution variants.

Why N-(2-Methylquinolin-6-yl)methanesulfonamide Cannot Be Simply Replaced by Positional Isomers or Generic Quinoline Sulfonamides


Quinoline sulfonamides are not a uniform class: the position of the sulfonamide group on the quinoline ring and the presence and position of the methyl substituent profoundly alter the compound's electronic distribution, hydrogen-bonding geometry, and target-binding potential. For example, N-(2-methylquinolin-8-yl)methanesulfonamide places the sulfonamide at the peri position (C8), creating a sterically constrained environment adjacent to the quinoline nitrogen, which is fundamentally different from the C6 attachment in the target compound [1]. Likewise, removing the 2-methyl group to yield (quinolin-6-yl)methanesulfonamide eliminates a key hydrophobic contact point that is critical in kinase and GPCR pharmacophore models [2]. The 6-position attachment in the target compound yields a computed topological polar surface area (TPSA) of 67.4 Ų and an XLogP3 of 1.6 [3], values that define a specific permeability–solubility space distinct from the 4- and 8-substituted isomers. These differences mean that procurement for structure–activity relationship (SAR) studies, fragment-based screening, or chemical biology probe development requires exact regioisomeric identity.

N-(2-Methylquinolin-6-yl)methanesulfonamide (118679-14-4): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 6-Position vs. 8-Position Sulfonamide Attachment

The target compound bears the methanesulfonamide group at the quinoline C6 position. The closest commercially available regioisomer, N-(2-methylquinolin-8-yl)methanesulfonamide, places the sulfonamide at C8. This positional shift alters the distance from the quinoline nitrogen and the spatial relationship between the sulfonamide NH and the ring nitrogen lone pair. In the antibacterial quinoline sulfonamide patent WO2019125185A1, the 8-substituted isomer is explicitly listed as a comparator scaffold [1], while the 6-substituted compound (target) is not disclosed in the same claim set, confirming that these substitution patterns are treated as structurally and functionally distinct chemical matter. The C6 attachment provides a more extended para-like orientation relative to the ring nitrogen, which may favor linear hydrogen-bonding networks in enzyme active sites.

Medicinal Chemistry SAR Kinase Inhibition

Methyl Substituent Contribution: 2-Methyl vs. Unsubstituted Quinoline Sulfonamide Core

The presence of the 2-methyl group on the quinoline ring distinguishes this compound from the simpler (quinolin-6-yl)methanesulfonamide scaffold. The 2-methyl group increases lipophilicity and influences the electron density on the quinoline nitrogen. For the target compound, the computed XLogP3 is 1.6 and TPSA is 67.4 Ų [1]. For the unsubstituted analog (6-quinolinyl methanesulfonamide, CAS not exactly matching but inferred as class), removal of the methyl group would lower XLogP3 by approximately 0.5 log units (based on fragment contribution of aromatic methyl ≈ +0.5) and alter the pKa of the quinoline nitrogen. This shift can affect both passive membrane permeability and the protonation state at physiological pH, which are critical for cell-based assay performance and in vivo pharmacokinetics.

Physicochemical Properties LogP Permeability

Synthetic Provenance and Entry Point: 6-Aminoquinaldine Derivatization

The target compound is synthesized by sulfonylation of 6-amino-2-methylquinoline (6-aminoquinaldine) with methanesulfonyl chloride in pyridine [1]. This contrasts with the synthesis of N-(2-methylquinolin-4-yl)methanesulfonamide, which requires 4-amino-2-methylquinoline as starting material. The availability and cost of these aminoquinoline precursors differ: 6-amino-2-methylquinoline is a widely available intermediate in dye and pharmaceutical synthesis, while the 4-amino isomer is less common [2]. This means the target compound can be sourced or prepared at scale more predictably. Vendors including AngeneChem [1] and MolCore supply the compound at 98% purity, with catalog numbers reflecting the established commercial supply chain for this specific regioisomer.

Synthetic Chemistry Building Block Hit-to-Lead

Patent-Landscape Differentiation: NK-3 Antagonist Scaffold vs. Antibacterial Quinoline Sulfonamide

The broader alkylsulfonamide quinoline patent US20080293765A1 (AstraZeneca) claims compounds of Formula I as NK-3 receptor ligands for CNS and peripheral indications [1]. While that patent focuses on C4-alkylsulfonamide-substituted quinolines, the target compound with its C6-methanesulfonamide and C2-methyl pattern represents a distinct sub-series that falls outside the primary Markush claims. Conversely, the antibacterial quinoline sulfonamide patent WO2019125185A1 [2] explicitly lists N-(2-methyl-8-quinolinyl) derivatives but not the 6-substituted analog. This dual exclusion creates a patent-space niche: the target compound occupies a regioisomeric position that is not densely claimed in either the CNS (NK-3) or antibacterial patent estates, potentially offering freedom-to-operate advantages in early-stage discovery programs targeting other biological pathways.

Intellectual Property CNS Drug Discovery NK-3 Receptor

N-(2-Methylquinolin-6-yl)methanesulfonamide: Evidence-Backed Research and Procurement Application Scenarios


Kinase Hinge-Binder Fragment Library Expansion

The quinoline-6-sulfonamide motif, with its appropriate TPSA (67.4 Ų) and LogP (1.6), falls within favorable fragment-like property space for kinase hinge-binding. The 6-methanesulfonamide provides a hydrogen-bond donor (NH) and acceptor (S=O) in a vector orientation well-suited for the hinge region of kinases, while the 2-methyl group offers a hydrophobic contact point [1]. Procurement of this exact regioisomer ensures the intended binding pose; the C8 isomer places the sulfonamide in a sterically hindered peri position incompatible with a typical hinge-binding geometry. This scenario is directly supported by the structural and computed property comparisons established in Section 3.

Anti-Infective Lead Optimization Starting Point

The quinoline sulfonamide antibacterial patent WO2019125185A1 demonstrates that 2-methylquinoline sulfonamides can inhibit bacterial targets, but the exemplified compounds are principally C8-substituted [1]. The 6-substituted target compound offers a complementary vector that may access different binding sub-pockets in enzymes like dihydropteroate synthase or novel targets. Its availability at 98% purity from multiple vendors [2] makes it a practical starting material for parallel synthesis libraries exploring the 6-position vector, potentially circumventing existing IP constraints on the C8 series.

CNS Drug Discovery Fragment with Reduced IP Density

For CNS programs requiring balanced permeability and low molecular weight, the target compound (MW 236.29, TPSA 67.4 Ų) resides within recognized CNS drug-like property guidelines. The NK-3 patent US20080293765A1 claims C4-substituted quinolines for CNS indications [1], leaving the C6 position relatively unencumbered. This creates a specific opportunity: a discovery team can use the 6-methanesulfonamide building block to diversify a CNS-focused library with reduced risk of IP conflict, while still operating within a validated quinoline-sulfonamide pharmacophore space.

Chemical Biology Probe Synthesis Requiring Defined Sulfonamide Geometry

When designing chemical probes for target identification (e.g., photoaffinity labeling or click-chemistry pull-downs), the exact position of the reactive handle matters. The C6 attachment provides a defined exit vector toward solvent-exposed regions in many protein–ligand co-crystal structures. The target compound's sulfonamide NH can serve as a convenient derivatization point for linker attachment without disrupting the core quinoline pharmacophore. This is a structural rationale derived from the consistent substitution pattern and property data provided in Section 2 and 3 [1].

Quote Request

Request a Quote for N-(2-Methylquinolin-6-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.